
N-(4-acetylphenyl)-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3,4-diethoxybenzamide, also known as APDEB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. APDEB belongs to the class of benzamide derivatives and has a molecular weight of 337.4 g/mol. In
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-3,4-diethoxybenzamide is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(4-acetylphenyl)-3,4-diethoxybenzamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3,4-diethoxybenzamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have selective cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of N-(4-acetylphenyl)-3,4-diethoxybenzamide is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of N-(4-acetylphenyl)-3,4-diethoxybenzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the use of N-(4-acetylphenyl)-3,4-diethoxybenzamide in scientific research. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. N-(4-acetylphenyl)-3,4-diethoxybenzamide has shown promising results in animal models and could potentially be developed into a new drug for human use.
Another area of interest is in the development of new diagnostic tools for cancer research. N-(4-acetylphenyl)-3,4-diethoxybenzamide has shown selective binding to cancer cells and could potentially be used as a contrast agent in imaging studies to detect cancer cells.
In conclusion, N-(4-acetylphenyl)-3,4-diethoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of various inflammatory diseases, while its selective cytotoxicity towards cancer cells makes it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-3,4-diethoxybenzamide and its potential applications in scientific research.
合成方法
The synthesis of N-(4-acetylphenyl)-3,4-diethoxybenzamide involves the reaction of 4-acetylphenyl isocyanate with 3,4-diethoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain pure N-(4-acetylphenyl)-3,4-diethoxybenzamide.
科学研究应用
N-(4-acetylphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. N-(4-acetylphenyl)-3,4-diethoxybenzamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, colitis, and asthma.
N-(4-acetylphenyl)-3,4-diethoxybenzamide has also been studied for its potential use as a diagnostic tool in cancer research. It has been shown to selectively bind to cancer cells and can be used as a contrast agent in imaging studies to detect cancer cells.
属性
IUPAC Name |
N-(4-acetylphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-11-8-15(12-18(17)24-5-2)19(22)20-16-9-6-14(7-10-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDJPAOQYAKWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3,4-diethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
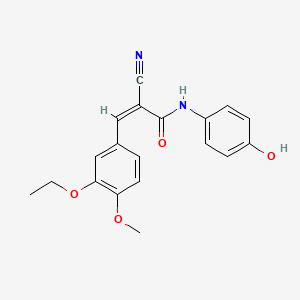

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
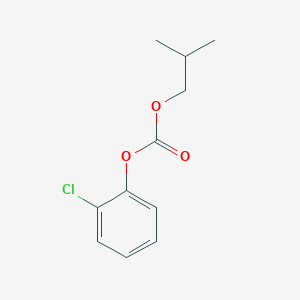
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
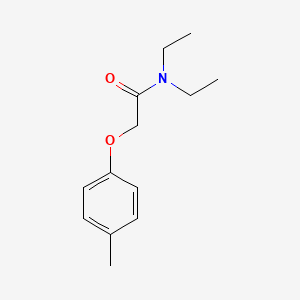
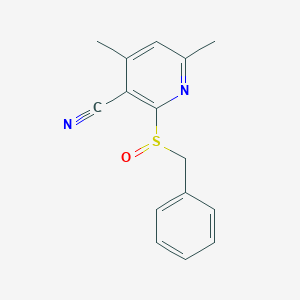
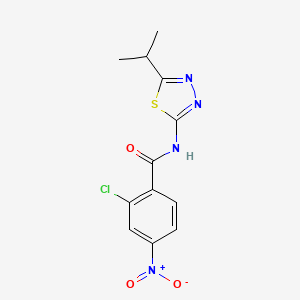
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)